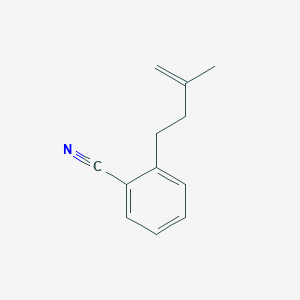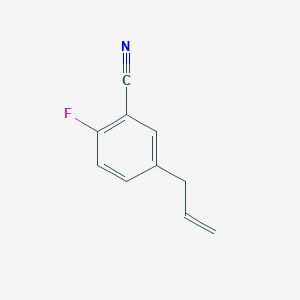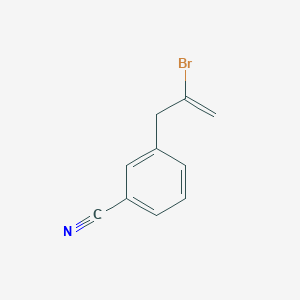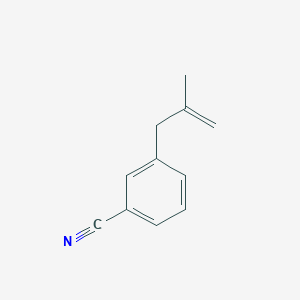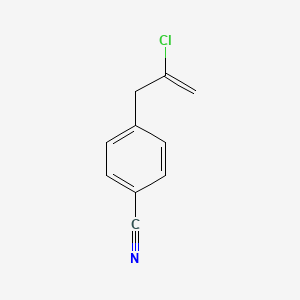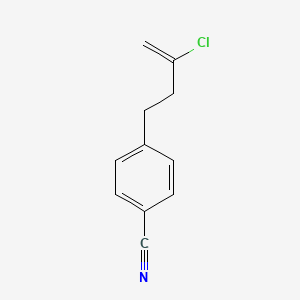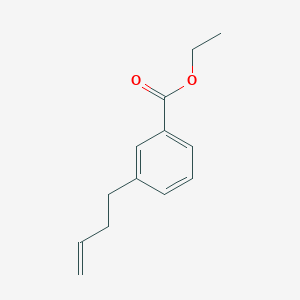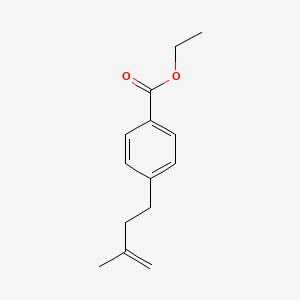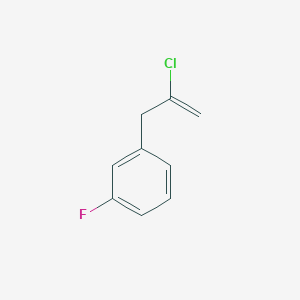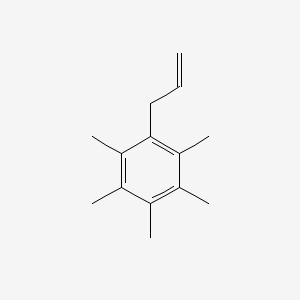
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene , also known by its IUPAC name 1-allyl-2,3,4,5,6-pentamethylbenzene , is a chemical compound with the molecular formula C14H20 . It falls under the category of aromatic hydrocarbons and features a unique pentamethylphenyl group attached to an allyl (propene) moiety .
Synthesis Analysis
The synthesis of this compound involves the alkylation of a pentamethylbenzene precursor with an allyl halide or an allyl Grignard reagent. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene consists of a central benzene ring with five methyl groups (pentamethylphenyl) and an allyl group attached. The compound is highly branched and sterically hindered due to the bulky substituents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions typical of aromatic hydrocarbons, including electrophilic aromatic substitution, oxidation, and reduction. Its reactivity is influenced by the steric effects of the pentamethylphenyl group .
科学的研究の応用
Electrochemical Synthesis Applications
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, a type of olefin, has applications in electrochemical synthesis. For example, direct and mediated electrochemical reductive coupling reactions between alkenes and CO2 have been studied. In such processes, alkenes like propene can be transformed into various carboxylic acids, utilizing CO2 as a C1-synthon (Bringmann & Dinjus, 2001).
Catalysis and Polymerization
Another significant application is in catalysis and polymerization. Studies have shown that certain catalysts can facilitate the metathesis homodimerization of terminal olefins like 3-phenyl-1-propene. This process is important for producing various polymeric materials (Dang, Wang, & Wang, 2012). Additionally, zirconium and titanium catalysts have been used to produce syndiotactic polypropylenes, indicating the role of such olefins in polymer science (Lamberti et al., 2004).
Organic Synthesis and Chemical Reactions
In organic synthesis, compounds like 3-phenylthio-2-(trimethylsilymethyl)propene have been used in [3+3] annulation reactions for the preparation of methylenecyclohexanes, illustrating the versatility of such olefins in constructing complex organic structures (Ward & Kaller, 1991). Moreover, reactions of 1,1-Bis(silylmethyl)-1-alkene with N-Halosuccinimide and Ozone highlight the reactivity of olefins in electrophilic reactions (Uenishi et al., 2005).
Photovoltaic Research
In the field of polymer-based photovoltaic cells, compounds related to 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene have been utilized. Specifically, the use of poly(3-hexylthiophene) in conjunction with other active materials demonstrates the role of such olefins in developing bulk-heterojunction structures for solar cells (Dang, Hirsch, & Wantz, 2011).
特性
IUPAC Name |
1,2,3,4,5-pentamethyl-6-prop-2-enylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-7-8-14-12(5)10(3)9(2)11(4)13(14)6/h7H,1,8H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPRQFLWSXCOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC=C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641234 |
Source


|
| Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene | |
CAS RN |
636566-69-3 |
Source


|
| Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

